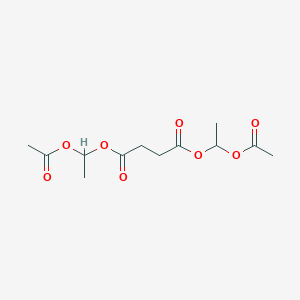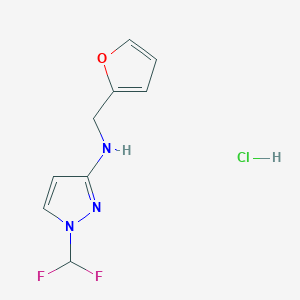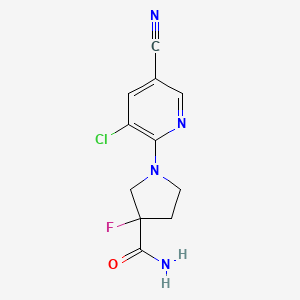![molecular formula C15H21BrN2O2 B15112708 3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15112708.png)
3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromo group and an ether linkage to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-hydroxypyridine to introduce the bromo group. This is followed by the formation of an ether linkage with the pyrrolidine derivative. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the pyrrolidine ring.
科学的研究の応用
3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The bromo group and the ether linkage play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine
- 4-({1-[(Oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine
- 3-Bromo-4-(oxan-2-yloxy)pyridine
Uniqueness
3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is unique due to the presence of both the bromo group and the oxan-2-ylmethyl-pyrrolidin-3-yloxy moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C15H21BrN2O2 |
|---|---|
分子量 |
341.24 g/mol |
IUPAC名 |
3-bromo-4-[1-(oxan-2-ylmethyl)pyrrolidin-3-yl]oxypyridine |
InChI |
InChI=1S/C15H21BrN2O2/c16-14-9-17-6-4-15(14)20-13-5-7-18(11-13)10-12-3-1-2-8-19-12/h4,6,9,12-13H,1-3,5,7-8,10-11H2 |
InChIキー |
MDSTUZJSRWNHAR-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)CN2CCC(C2)OC3=C(C=NC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B15112632.png)
![2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15112636.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15112649.png)

![5-(2-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B15112659.png)

![Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15112675.png)
![5-(3-Chlorophenyl)-10-phenyl-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B15112676.png)
![4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112682.png)

![5-Ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15112692.png)


